2-(Allylcarbamoyl)cyclohexanecarboxylic acid
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Overview
Description
2-(Allylcarbamoyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C11H17NO3. It is derived from cyclohexanecarboxylic acid, which is a monocarboxylic acid consisting of a cyclohexane ring substituted by a carboxy group. This compound is characterized by the presence of an allylcarbamoyl group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylcarbamoyl)cyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanecarboxylic acid.
Formation of Allylcarbamoyl Group: The allylcarbamoyl group is introduced through a reaction with allylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Allylcarbamoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The allyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
2-(Allylcarbamoyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Allylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: The parent compound, which lacks the allylcarbamoyl group.
Allylcarbamoyl derivatives: Compounds with similar structures but different substituents on the cyclohexane ring.
Uniqueness: 2-(Allylcarbamoyl)cyclohexanecarboxylic acid is unique due to the presence of both the allylcarbamoyl group and the cyclohexanecarboxylic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(prop-2-enylcarbamoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h2,8-9H,1,3-7H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRAUCUDDYGPJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325679 |
Source
|
Record name | 2-(Allylcarbamoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717892-81-4 |
Source
|
Record name | 2-(Allylcarbamoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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